
Acide isoallolithocholique
Vue d'ensemble
Description
L’acide isoallolithocholique, également connu sous le nom d’acide 3β-hydroxy-5α-cholanic, est un dérivé d’acide biliaire. Les acides biliaires sont des acides stéroïdes présents principalement dans la bile des mammifères. L’this compound est un métabolite de l’acide lithocholique et joue un rôle important dans la régulation des cellules T, en particulier en favorisant la différenciation des cellules T régulatrices (Tregs) .
Applications De Recherche Scientifique
Antimicrobial Properties
IsoalloLCA exhibits potent antimicrobial effects, particularly against Gram-positive pathogens such as Clostridioides difficile and Enterococcus faecium. Research indicates that isoalloLCA can inhibit the growth of these pathogens at minimal inhibitory concentrations (MIC) significantly lower than other bile acids tested. For instance, in vitro studies demonstrated that isoalloLCA effectively inhibited C. difficile growth at a MIC of 2.0 μM, showcasing its bactericidal properties by inducing morphological changes in bacterial cells similar to those caused by β-lactam antibiotics .
Additionally, isoalloLCA has been shown to alter the microbial community structure in the gut, promoting a shift from Gram-positive to Gram-negative species. This shift is beneficial as it may help maintain intestinal homeostasis and prevent pathogen expansion .
Modulation of Immune Responses
IsoalloLCA plays a crucial role in modulating immune responses, particularly through its effects on T cell differentiation. Studies have shown that isoalloLCA can suppress the differentiation of inflammatory TH17 cells while promoting the generation of regulatory T cells (Tregs). This dual action suggests that isoalloLCA may help balance immune responses, potentially reducing inflammation and enhancing immune tolerance .
In vivo experiments involving mice have demonstrated that isoalloLCA treatment leads to a significant reduction in TH17 cell populations without affecting Treg levels, indicating its potential as a therapeutic agent for inflammatory diseases .
Potential Role in Colorectal Cancer Prevention
Emerging evidence suggests that isoalloLCA may have protective effects against colorectal cancer (CRC). Its biosynthesis involves the enzyme 5α-reductase, which has been linked to beneficial outcomes in gut microbiota composition and metabolic health. The modulation of bile acid metabolism through isoalloLCA may help mitigate CRC risk by maintaining intestinal homeostasis and preventing dysbiosis associated with cancer progression .
Table: Summary of Key Research Findings on IsoalloLCA
Mécanisme D'action
L’acide isoallolithocholique exerce ses effets en favorisant la différenciation des cellules T régulatrices (Tregs). Il facilite la formation d’une structure de chromatine permissive dans la région promotrice du facteur de transcription forkhead box P3 (Foxp3). Ce processus implique le récepteur nucléaire des hormones facteur de croissance nerveuse IB (Nr4a1), qui joue un rôle crucial dans la différenciation et la fonction des Tregs .
Composés similaires :
Acide lithocholique : Le composé parent dont est dérivé l’this compound.
Acide alloïsolithocholique : Un autre dérivé d’acide biliaire avec des propriétés similaires.
Acide 3-oxo lithocholique : Un précurseur dans la transformation microbienne en this compound
Unicité : L’this compound est unique en raison de son rôle spécifique dans la promotion de la différenciation des cellules T régulatrices (Tregs). Cette propriété le rend particulièrement précieux dans la recherche sur la modulation immunitaire et les applications thérapeutiques potentielles dans les maladies auto-immunes .
Analyse Biochimique
Biochemical Properties
Isoallolithocholic acid plays a crucial role in biochemical reactions within the gut. It is produced by the action of specific gut bacteria, such as Parabacteroides merdae and Odoribacter laneus, which possess enzymes like 5α-reductase and 3β-hydroxysteroid dehydrogenase . These enzymes facilitate the conversion of primary bile acids into isoallolithocholic acid. The compound interacts with various biomolecules, including gut microbiota, and exhibits antimicrobial properties, particularly against gram-positive pathogens like Clostridium difficile .
Cellular Effects
Isoallolithocholic acid influences various cellular processes, particularly within the gut. It has been shown to inhibit the growth of harmful bacteria, thereby promoting a healthy gut microbiome . This compound also impacts cell signaling pathways and gene expression related to immune responses and inflammation. By modulating these pathways, isoallolithocholic acid helps maintain gut homeostasis and supports overall health .
Molecular Mechanism
At the molecular level, isoallolithocholic acid exerts its effects through specific binding interactions with bacterial enzymes and receptors. It inhibits the growth of gram-positive pathogens by disrupting their cell membranes and interfering with their metabolic processes . Additionally, isoallolithocholic acid modulates gene expression in gut epithelial cells, enhancing their ability to respond to infections and maintain barrier integrity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoallolithocholic acid have been observed to change over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and the presence of other bile acids . Long-term studies have shown that isoallolithocholic acid can sustain its antimicrobial properties and support gut health over extended periods .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of isoallolithocholic acid vary with different dosages. At low doses, it effectively inhibits the growth of harmful bacteria without causing adverse effects . At higher doses, there may be potential toxic effects, including disruption of gut microbiota balance and negative impacts on liver function . It is crucial to determine the optimal dosage to maximize the benefits while minimizing any adverse effects.
Metabolic Pathways
Isoallolithocholic acid is involved in several metabolic pathways within the gut. It is produced through the enzymatic conversion of primary bile acids by gut bacteria . This process involves enzymes such as 5α-reductase and 3β-hydroxysteroid dehydrogenase, which play key roles in bile acid metabolism . Isoallolithocholic acid can also influence metabolic flux and metabolite levels, contributing to the overall metabolic balance in the gut .
Transport and Distribution
Within cells and tissues, isoallolithocholic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the gut, where it exerts its beneficial effects. The compound’s distribution is influenced by factors such as bile acid transporters and the presence of other bile acids .
Subcellular Localization
Isoallolithocholic acid is primarily localized within the gut, where it interacts with gut epithelial cells and microbiota . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that isoallolithocholic acid reaches specific compartments or organelles within the gut cells, optimizing its antimicrobial and health-promoting effects.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acide isoallolithocholique peut être synthétisé à partir de l’acide lithocholique par une série de réactions chimiques. La voie de synthèse principale implique l’hydroxylation de l’acide lithocholique en position 3β. Ce processus nécessite généralement des catalyseurs spécifiques et des conditions de réaction contrôlées pour garantir que la stéréochimie souhaitée est atteinte .
Méthodes de production industrielle : La production industrielle de l’this compound implique la transformation microbienne de l’acide lithocholique. Des souches spécifiques de microbiote intestinal sont utilisées pour convertir l’acide lithocholique en this compound par des réactions enzymatiques. Cette méthode est avantageuse en raison de son efficacité et de sa capacité à produire le composé à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : L’acide isoallolithocholique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle en position 3β peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former différents stéréoisomères.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des réactifs comme le chlorure de thionyle peuvent être utilisés pour les réactions de substitution.
Produits principaux :
Oxydation : Formation de dérivés 3-céto.
Réduction : Formation de différents stéréoisomères.
Substitution : Formation de divers dérivés substitués.
4. Applications de la recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d’autres dérivés d’acides biliaires.
Biologie : Joue un rôle dans la régulation des cellules T, en particulier en favorisant la différenciation des cellules T régulatrices (Tregs).
Médecine : En cours d’investigation pour ses effets thérapeutiques potentiels dans les maladies auto-immunes en raison de sa capacité à moduler les réponses immunitaires.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans l’étude du métabolisme des acides biliaires
Comparaison Avec Des Composés Similaires
Lithocholic Acid: The parent compound from which isoallolithocholic acid is derived.
Alloisolithocholic Acid: Another bile acid derivative with similar properties.
3-Oxo Lithocholic Acid: A precursor in the microbial transformation to isoallolithocholic acid
Uniqueness: Isoallolithocholic acid is unique due to its specific role in enhancing the differentiation of regulatory T cells (Tregs). This property makes it particularly valuable in research related to immune modulation and potential therapeutic applications in autoimmune diseases .
Activité Biologique
Isoallolithocholic acid (isoalloLCA) is a secondary bile acid metabolite that has garnered significant attention due to its diverse biological activities, particularly in the context of immune modulation and antimicrobial effects. This article summarizes the latest findings on isoalloLCA, highlighting its mechanisms of action, biological significance, and potential therapeutic applications.
Biosynthesis and Sources
IsoalloLCA is produced by specific gut bacteria, particularly those belonging to the Odoribacteraceae family. These bacteria convert 3-oxolithocholic acid into isoalloLCA through enzymatic processes involving 5α-reductase and 3β-hydroxysteroid dehydrogenase . Notably, elevated levels of isoalloLCA have been identified in the gut microbiome of centenarians, suggesting a link between this metabolite and longevity .
Immune Modulation
IsoalloLCA plays a critical role in modulating immune responses, particularly through the differentiation of regulatory T cells (Tregs). Research indicates that isoalloLCA enhances Treg differentiation by promoting a permissive chromatin structure around the Foxp3 gene, which is essential for Treg function . This effect is mediated by the nuclear hormone receptor NR4A1, which is required for isoalloLCA's influence on Tregs .
- Treg Differentiation : IsoalloLCA increases mitochondrial reactive oxygen species (ROS) production, leading to enhanced expression of FOXP3 and Treg differentiation in vitro .
- Impact on TH17 Cells : It has been shown to suppress TH17 cell differentiation without affecting Treg populations, indicating a selective modulation of immune pathways .
Antimicrobial Effects
IsoalloLCA exhibits potent antimicrobial properties against Gram-positive pathogens. Studies have demonstrated its effectiveness against multidrug-resistant bacteria such as Clostridioides difficile and Enterococcus faecium, highlighting its potential as a therapeutic agent for gastrointestinal infections .
Antimicrobial Activity Summary
Pathogen | Activity Level | Mechanism of Action |
---|---|---|
C. difficile | High | Inhibits growth and toxin production |
Enterococcus faecium | Moderate to High | Reduces virulence gene expression |
Clostridium perfringens | Very High | Complete inhibition at low concentrations |
Clinical Implications
The modulation of gut microbiota by isoalloLCA suggests its potential application in clinical settings. Its ability to enhance Treg populations while suppressing harmful TH17 responses may be beneficial in treating inflammatory bowel diseases (IBD) and other autoimmune conditions. Furthermore, its antimicrobial properties could provide a novel approach to managing antibiotic-resistant infections in the gut .
Case Studies
- Inflammatory Bowel Disease : In patients with IBD, levels of isoalloLCA were significantly reduced compared to healthy controls, indicating a possible link between this bile acid and disease severity .
- Centenarian Microbiome : A study involving centenarians revealed that their microbiomes were enriched in bacteria capable of producing isoalloLCA, correlating with lower incidences of age-related diseases and infections .
Propriétés
IUPAC Name |
(4R)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-XBESLWPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309974 | |
Record name | 3β-Hydroxy-5α-cholanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isoallolithocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2276-93-9 | |
Record name | 3β-Hydroxy-5α-cholanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alloisolithocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC18169 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18169 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3β-Hydroxy-5α-cholanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801309974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoallolithocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000713 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 1-kestose, a prebiotic, and isoallolithocholic acid (isoalloLCA)?
A: 1-kestose supplementation was shown to increase the abundance of bacteria possessing the 5α-reductase (5AR) gene in the human gut microbiota []. While not directly producing isoalloLCA, 5AR is a key enzyme in its biosynthetic pathway []. This suggests that 1-kestose consumption could potentially lead to increased isoalloLCA production in the gut.
Q2: How does isoalloLCA influence the immune system?
A: IsoalloLCA promotes the differentiation of regulatory T cells (Treg cells), which play a crucial role in suppressing immune responses and maintaining immune homeostasis []. It achieves this by facilitating a permissive chromatin structure in the promoter region of the Foxp3 gene, a crucial transcription factor for Treg cell development [].
Q3: What is the role of the nuclear hormone receptor NR4A1 in the activity of isoalloLCA?
A: Research indicates that NR4A1 is required for isoalloLCA to exert its effects on Treg cells []. The exact mechanism of this interaction remains to be fully elucidated.
Q4: Which bacteria are responsible for producing isoalloLCA in the gut?
A: Certain bacteria within the Bacteroidetes phylum, an abundant group in the human gut, are capable of synthesizing isoalloLCA from 3-oxolithocholic acid []. This conversion is facilitated by a specific gene cluster identified in these bacteria [].
Q5: Is there a link between isoalloLCA and inflammatory bowel diseases (IBD)?
A: Patients with IBD exhibit significantly lower levels of isoalloLCA and a reduced abundance of the bacterial genes responsible for its biosynthesis []. This suggests a potential link between isoalloLCA and the development or severity of IBD, possibly through its role in maintaining immune balance.
Q6: How does isoalloLCA compare to deoxycholic acid (DCA) in its impact on Clostridium perfringens?
A: Both isoalloLCA and DCA were found to inhibit the growth, hydrogen sulfide production, and virulence gene expression of C. perfringens []. Notably, isoalloLCA demonstrated a more potent effect than DCA in these aspects []. This suggests a potential role for isoalloLCA in managing C. perfringens infections.
Q7: What are the potential implications of different signaling pathways being modulated by isoalloLCA and DCA in C. perfringens?
A: Research observed subtle differences in how isoalloLCA and DCA impacted the growth and virulence of C. perfringens mutants, suggesting that the two bile acids may modulate different signaling pathways within the bacteria []. Further investigation into these distinct pathways could unveil novel targets for therapeutic interventions against C. perfringens infections.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.